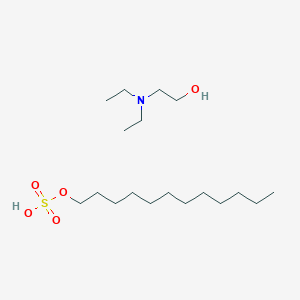
2-(Diethylamino)ethanol lauryl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethanol lauryl sulfate is a chemical compound that combines the properties of 2-(Diethylamino)ethanol and lauryl sulfate. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is often used in formulations where both the cleansing and emulsifying properties of lauryl sulfate and the basicity of 2-(Diethylamino)ethanol are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethanol lauryl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with lauryl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-(Diethylamino)ethanol} + \text{Lauryl sulfate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethanol lauryl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethanol lauryl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments where its surfactant properties help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers due to its cleansing and emulsifying properties.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethanol lauryl sulfate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with lipid membranes, leading to their disruption and solubilization. This property is particularly useful in applications such as cell lysis and emulsification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: A widely used surfactant with similar cleansing properties but lacks the basicity of 2-(Diethylamino)ethanol.
2-(Diethylamino)ethanol: A compound with basic properties but lacks the surfactant properties of lauryl sulfate.
Uniqueness
2-(Diethylamino)ethanol lauryl sulfate is unique in that it combines the surfactant properties of lauryl sulfate with the basicity of 2-(Diethylamino)ethanol. This combination makes it particularly useful in applications where both properties are required, such as in certain industrial and scientific formulations.
Eigenschaften
CAS-Nummer |
65104-49-6 |
|---|---|
Molekularformel |
C12H26O4S.C6H15NO C18H41NO5S |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-7(4-2)5-6-8/h2-12H2,1H3,(H,13,14,15);8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CDNCAPBCBVEQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
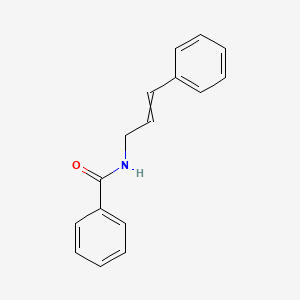
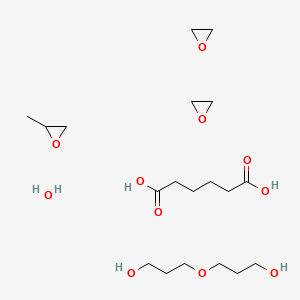
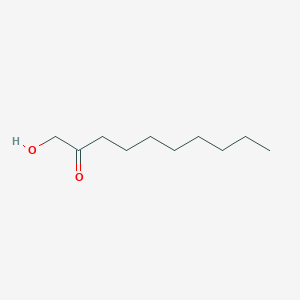
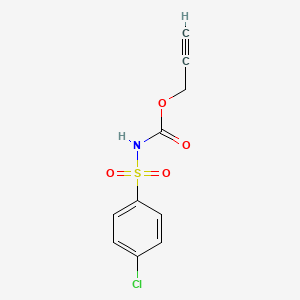
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
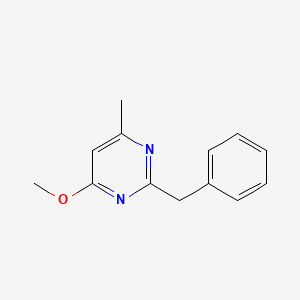

![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
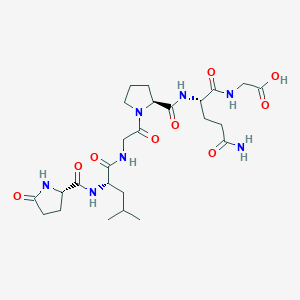
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
